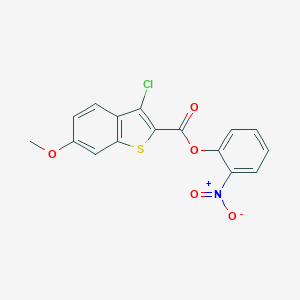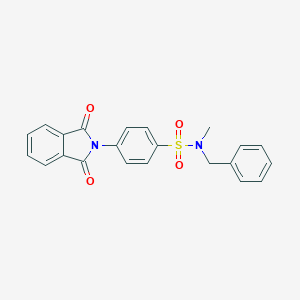![molecular formula C20H24N2O5S B467021 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide CAS No. 444115-30-4](/img/structure/B467021.png)
2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide, also known as DMSO-PEG-acetamide, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized through a multistep process and has been found to have potential applications in various fields, including medicine and biotechnology.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamidetamide has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its potential as an anti-inflammatory agent, as well as its ability to enhance drug delivery to target tissues. In biotechnology, it has been used as a stabilizing agent for proteins and enzymes, as well as a cryoprotectant for cells and tissues.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamidetamide is not fully understood. However, it is believed to work by modulating the activity of various signaling pathways in cells. It has been shown to inhibit the production of inflammatory cytokines, as well as enhance the activity of certain enzymes involved in drug metabolism.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamidetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can enhance the stability of proteins and enzymes, as well as protect cells and tissues from damage caused by freezing and thawing. In vivo studies have shown that it can reduce inflammation and enhance drug delivery to target tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamidetamide in lab experiments is its ability to enhance the stability of proteins and enzymes. It can also protect cells and tissues from damage caused by freezing and thawing. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamidetamide. One area of interest is its potential as an anti-inflammatory agent for the treatment of various diseases. Another area of interest is its ability to enhance drug delivery to target tissues, which could have implications for the development of new therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamidetamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamidetamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of the compound with high purity. It has been found to have various biochemical and physiological effects, including enhancing the stability of proteins and enzymes and protecting cells and tissues from damage caused by freezing and thawing. Further research is needed to fully understand its mechanism of action and potential applications in medicine and biotechnology.
Synthesis Methods
The synthesis of 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamidetamide involves a multistep process that begins with the reaction of 2,5-dimethylphenol with chloroacetyl chloride to produce 2-(2,5-dimethylphenoxy)acetamide. This compound is then reacted with sodium hydride and 4-(morpholin-4-ylsulfonyl)phenylboronic acid to produce the final product, 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamidetamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-3-4-16(2)19(13-15)27-14-20(23)21-17-5-7-18(8-6-17)28(24,25)22-9-11-26-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUGAMDUHGAWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,5-dimethylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B467071.png)

![N'-[(4-ethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B467180.png)
![2-(4-ethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B467204.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B467206.png)

![Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B467248.png)

![3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B467269.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B467281.png)
![3-bromo-N-[(cyclohexanecarbonylamino)carbamothioyl]-4-methoxybenzamide](/img/structure/B467300.png)
![5-bromo-N-[[(3-chloro-1-benzothiophene-2-carbonyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B467302.png)